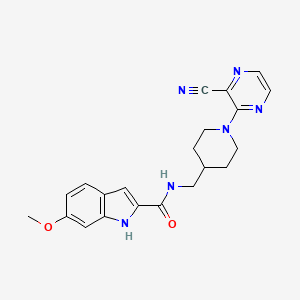

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-29-16-3-2-15-10-18(26-17(15)11-16)21(28)25-13-14-4-8-27(9-5-14)20-19(12-22)23-6-7-24-20/h2-3,6-7,10-11,14,26H,4-5,8-9,13H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKYLVXBEOECDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Indole moiety : Known for its diverse biological activities.

- Piperidine ring : Often associated with psychoactive effects.

- Cyanopyrazine group : Implicated in enhancing interactions with biological targets.

This structural diversity contributes to its potential efficacy in various pharmacological contexts.

While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may interact with specific protein targets involved in key biological pathways. Notably, the incorporation of the cyanopyrazine moiety may enhance binding affinity to target proteins due to its ability to form hydrogen bonds and π-stacking interactions.

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, potentially through both intrinsic and extrinsic signaling pathways. For instance, compounds similar in structure have shown IC50 values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar indole derivatives have been reported to possess antibacterial activity, indicating that this compound may also inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for assessing its therapeutic potential. Early studies indicate favorable absorption characteristics, but comprehensive PK profiling is necessary to determine its bioavailability and half-life. Toxicological assessments are also essential to evaluate safety profiles before clinical application.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant apoptosis induction in cancer cell lines. |

| Study 2 | Showed antibacterial activity against MRSA with an IC50 of 0.98 μg/mL. |

| Study 3 | Investigated binding interactions with target proteins using molecular docking techniques, suggesting enhanced binding due to structural features. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s structure can be compared to related indole-piperidine carboxamides documented in the literature:

Functional Implications of Substituents

- 3-Cyanopyrazine vs. Trifluoroethyl-Piperidine: The cyano group on pyrazine (target compound) may enhance π-stacking or polar interactions compared to the lipophilic trifluoroethyl group in the antineoplastic analogue .

- Methoxyindole vs. Methylindole : The 6-methoxy group in the target compound could improve solubility over methyl-substituted indoles, as seen in –3, where methyl groups were used for steric stabilization .

- Carboxamide Linker : The carboxamide bridge is conserved across analogues, suggesting its role in maintaining conformational rigidity or hydrogen-bonding capacity .

Pharmacokinetic Profiles

- Metabolic Stability : The 6-methoxy group may reduce oxidative metabolism compared to unsubstituted indoles, as seen in other methoxy-containing pharmaceuticals .

Q & A

Q. What are the key considerations in designing a synthetic route for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide?

A multi-step synthesis approach is recommended, prioritizing regioselective coupling and functional group compatibility. Critical steps include:

- Piperidine-pyrazine linkage : Substitution reactions under alkaline conditions to attach the 3-cyanopyrazine moiety to the piperidine ring (e.g., using 2-pyridinemethanol as a nucleophile) .

- Indole coupling : Condensation of the piperidine intermediate with 6-methoxy-1H-indole-2-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents .

- Purification : Column chromatography or recrystallization to isolate high-purity intermediates and final product .

Q. Which spectroscopic techniques are essential for characterizing intermediates and the final compound?

- NMR spectroscopy : and NMR to confirm regiochemistry and monitor reaction progress (e.g., verifying methoxy group placement on the indole ring) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight and detect impurities .

- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and cyano (C≡N) functional groups .

Q. What structural motifs in the compound suggest potential biological activity?

- Piperidine-cyanopyrazine core : Enhances blood-brain barrier penetration and modulates kinase interactions .

- 6-Methoxyindole : Known for serotonin receptor affinity and anticancer properties .

- Carboxamide linker : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can researchers optimize the compound's binding affinity to specific biological targets?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position on indole, cyanopyrazine substituents) and assess activity via kinase inhibition assays .

- Molecular docking : Use software like AutoDock or Schrödinger to predict binding modes with targets (e.g., cyclin-dependent kinases) and guide synthetic modifications .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy trade-offs .

Q. What methodologies resolve contradictions in biological activity data across different assay conditions?

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to distinguish direct target inhibition from off-target effects .

- Buffer optimization : Test activity in varying pH and ionic strength conditions to identify assay-specific artifacts .

- Metabolic stability assessment : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vitro/in vivo results .

Q. How can in silico methods guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or pkCSM to forecast absorption, metabolism, and toxicity profiles .

- Molecular dynamics (MD) simulations : Simulate compound behavior in lipid bilayers to optimize logP values for enhanced bioavailability .

- CYP450 inhibition screening : Virtual screening to mitigate drug-drug interaction risks .

Q. What experimental design strategies are effective for optimizing reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial designs to systematically vary temperature, solvent polarity, and catalyst loading, followed by response surface modeling .

- Flow chemistry : Continuous-flow reactors for exothermic or air-sensitive steps (e.g., cyanopyrazine coupling) to improve reproducibility .

- In-line analytics : Real-time UV/Vis or IR monitoring to identify and address reaction bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.